N-Carbobenzyloxy-L-valine
N-Carbobenzyloxy-L-valine
Brand Name:
Vulcanchem
CAS No.:
1149-26-4
VCID:
VC21540858
InChI:
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1
SMILES:
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C13H17NO4
Molecular Weight:
251.28 g/mol
N-Carbobenzyloxy-L-valine
CAS No.: 1149-26-4
VCID: VC21540858
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1149-26-4 |
---|---|
Product Name | N-Carbobenzyloxy-L-valine |
Molecular Formula | C13H17NO4 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
Standard InChIKey | CANZBRDGRHNSGZ-NSHDSACASA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Synonyms | N-Carbobenzyloxy-L-valine;1149-26-4;N-CBZ-L-VALINE;Z-Val-OH;Carbobenzyloxy-L-valine;CBZ-L-valine;N-Benzyloxycarbonyl-L-valine;Carbobenzoxy-L-valine;N-Carbobenzoxy-L-valine;(S)-N-(benzyloxycarbonyl)valine;Benzyloxycarbonyl-L-valine;Z-L-Valine;Cbz-VAL-OH;L-VALINE,N-CBZPROTECTED;MFCD00008922;SBB028578;(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoicacid;(2S)-3-methyl-2-[(phenylmethoxy)carbonylamino]butanoicacid;(S)-2-(BENZYLOXYCARBONYLAMINO)-3-METHYLBUTANOICACID;z-valine;(2S)-2-([(BENZYLOXY)CARBONYL]AMINO)-3-METHYLBUTANOICACID;Cbz-Valine;N-Cbz-valine;Cbz-(L)-valine;CBZ-(S)-valine |
PubChem Compound | 726987 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume